molecular formula C23H26ClF4NO B13749271 Butyrophenone, 4'-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexylamino)-, hydrochloride, (E)- CAS No. 40504-41-4

Butyrophenone, 4'-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexylamino)-, hydrochloride, (E)-

Cat. No.: B13749271
CAS No.: 40504-41-4
M. Wt: 443.9 g/mol
InChI Key: QCJSHKVMMQPCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexylamino)-, hydrochloride, (E)- is a chemical compound known for its applications in medicinal chemistry. It is a derivative of butyrophenone, a class of compounds widely used for their antipsychotic properties. This specific compound is characterized by the presence of fluorine and trifluoromethyl groups, which contribute to its unique chemical and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexylamino)-, hydrochloride, (E)- involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexylamino)-, hydrochloride, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexylamino)-, hydrochloride, (E)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems, particularly its binding to receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, especially in the treatment of psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butyrophenone, 4’-fluoro-4-(4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexylamino)-, hydrochloride, (E)- involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. This modulation can lead to changes in mood, perception, and behavior, making it useful in treating psychiatric conditions .

Comparison with Similar Compounds

Properties

CAS No.

40504-41-4

Molecular Formula

C23H26ClF4NO

Molecular Weight

443.9 g/mol

IUPAC Name

[4-(4-fluorophenyl)-4-oxobutyl]-[4-[3-(trifluoromethyl)phenyl]cyclohexyl]azanium;chloride

InChI

InChI=1S/C23H25F4NO.ClH/c24-20-10-6-17(7-11-20)22(29)5-2-14-28-21-12-8-16(9-13-21)18-3-1-4-19(15-18)23(25,26)27;/h1,3-4,6-7,10-11,15-16,21,28H,2,5,8-9,12-14H2;1H

InChI Key

QCJSHKVMMQPCKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC(=CC=C2)C(F)(F)F)[NH2+]CCCC(=O)C3=CC=C(C=C3)F.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.